REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[N:7]=[C:8]([CH3:10])[S:9][C:5]=2[CH:4]=1.[Br:13][CH2:14][CH2:15][OH:16]>C(OCC)(=O)C>[Br-:13].[OH:16][CH2:15][CH2:14][N+:7]1[C:6]2[CH:11]=[CH:12][C:3]([O:2][CH3:1])=[CH:4][C:5]=2[S:9][C:8]=1[CH3:10] |f:3.4|
|
Name
|
|
Quantity
|
1.82 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(N=C(S2)C)C=C1
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture to room temperature
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
DISSOLUTION
|
Details
|
The solid was then dissolved in methanol (50 ml)
|
Type
|
ADDITION
|
Details
|
charcoal (0.5 g) was added
|
Type
|
CUSTOM
|
Details
|
The charcoal was removed
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated to a small volume
|
Type
|
CUSTOM
|
Details
|
triturated with ethyl acetate (100 ml)
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (2×30 ml)
|
Type
|
CUSTOM
|
Details
|
dried in an oven under high vacuum at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[Br-].OCC[N+]1=C(SC2=C1C=CC(=C2)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 29.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |